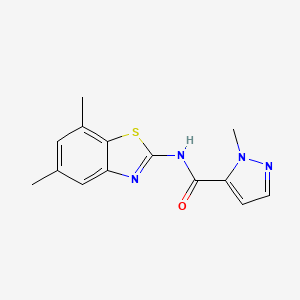![molecular formula C18H24N4O4S B6530301 N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 1019097-28-9](/img/structure/B6530301.png)
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide, also known as N-Morpholine-4-sulfonylbenzamide (NMBS), is a novel, small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). It has been studied as a potential therapeutic agent for the treatment of cancer, autoimmune diseases, and other inflammatory conditions. NMBS has been shown to inhibit DHODH activity in vitro and in vivo, as well as to inhibit the growth of cancer cells in culture.
Aplicaciones Científicas De Investigación
NMBS has been studied as a potential therapeutic agent for the treatment of cancer, autoimmune diseases, and other inflammatory conditions. In vitro studies have demonstrated that NMBS is a potent inhibitor of DHODH activity, which is involved in the de novo biosynthesis of pyrimidines. In addition, NMBS has been shown to inhibit the growth of cancer cells in culture. NMBS has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins.
Mecanismo De Acción
NMBS is thought to exert its inhibitory effects on DHODH and COX-2 by binding to the active sites of these enzymes. This binding inhibits the enzymes’ ability to catalyze the conversion of their respective substrates into products. By blocking the activity of these enzymes, NMBS is able to inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
NMBS has been shown to inhibit the activity of DHODH and COX-2 in vitro and in vivo. By blocking the activity of these enzymes, NMBS is able to inhibit the growth of cancer cells and reduce inflammation. In addition, NMBS has been shown to reduce the production of inflammatory mediators such as prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NMBS is a novel, small molecule inhibitor of DHODH and COX-2, making it a promising target for the development of therapeutic agents. NMBS is relatively easy to synthesize and can be purified using simple chromatographic techniques. However, due to its small size, NMBS is not as potent as some other inhibitors of DHODH and COX-2.
Direcciones Futuras
Despite its small size, NMBS has been shown to be a potent inhibitor of DHODH and COX-2 in vitro and in vivo. Future studies should focus on further optimizing NMBS as an inhibitor of these enzymes. Additionally, further research should be conducted to explore the potential therapeutic applications of NMBS, such as its use in the treatment of cancer, autoimmune diseases, and other inflammatory conditions. Additionally, NMBS should be further studied for its potential as a drug delivery system. Finally, NMBS should be further studied for its potential interactions with other molecules and its effects on other biochemical pathways.
Métodos De Síntesis
NMBS can be synthesized using a three-step procedure. In the first step, morpholine-4-sulfonyl chloride is reacted with 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl chloride to form N-morpholine-4-sulfonylbenzamide. In the second step, the reaction mixture is heated to 80°C and stirred for 2 hours to complete the reaction. In the final step, the product is purified by column chromatography.
Propiedades
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-13(2)22-17(12-14(3)20-22)19-18(23)15-4-6-16(7-5-15)27(24,25)21-8-10-26-11-9-21/h4-7,12-13H,8-11H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYMUBYLHYVNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(morpholinosulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-difluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530226.png)
![4-fluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530229.png)
![4-methanesulfonyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530249.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530262.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530274.png)
![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530280.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530285.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530295.png)
![N-[(2E)-6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530297.png)
![4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6530304.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530327.png)
![1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530332.png)